molecular formula C9H12BrN B14641207 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide CAS No. 53584-12-6

5-Ethenyl-1,2-dimethylpyridin-1-ium bromide

Cat. No.: B14641207
CAS No.: 53584-12-6
M. Wt: 214.10 g/mol
InChI Key: PYNNQTZJIHVAPR-UHFFFAOYSA-M
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Description

5-Ethenyl-1,2-dimethylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C9H12BrN. This compound is known for its unique structure, which includes an ethenyl group attached to the pyridinium ring. Pyridinium salts are widely recognized for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide typically involves the quaternization of 5-ethenyl-1,2-dimethylpyridine with a suitable alkylating agent, such as methyl bromide. The reaction is usually carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-1,2-dimethylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethenyl-1,2-dimethylpyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethenyl-1,2-dimethylpyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridinium ring can also interact with nucleophilic sites in enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-ethylpyridinium bromide
  • 1,2-Dimethyl-3-ethenylpyridinium chloride
  • 1-Ethenyl-2,3-dimethylpyridinium iodide

Uniqueness

5-Ethenyl-1,2-dimethylpyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridinium ring. The presence of both ethenyl and dimethyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

53584-12-6

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

5-ethenyl-1,2-dimethylpyridin-1-ium;bromide

InChI

InChI=1S/C9H12N.BrH/c1-4-9-6-5-8(2)10(3)7-9;/h4-7H,1H2,2-3H3;1H/q+1;/p-1

InChI Key

PYNNQTZJIHVAPR-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=C(C=C1)C=C)C.[Br-]

Origin of Product

United States

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